1-(4-Nitro-1h-indol-3-yl)methanamine
Description
1-(4-Nitro-1H-indol-3-yl)methanamine is a nitro-substituted indole derivative featuring a methanamine group at the 3-position of the indole core. Its molecular formula is C₉H₉N₃O₂, with a molar mass of 191.19 g/mol. The compound is synthesized via nucleophilic substitution or hydrolysis reactions. For example, describes an attempt to isolate this compound by reacting 3-dimethylaminomethyl-4-nitroindole with methyl iodide in tetrahydrofuran (THF), followed by refluxing with NH₄OH in methanol.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(4-nitro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-3,5,11H,4,10H2 |
InChI Key |
DGFIZSZEYSDPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-1h-indol-3-yl)methanamine typically involves the nitration of indole derivatives followed by amination. One common method includes the nitration of 1H-indole-3-carbaldehyde to introduce the nitro group at the 4-position. This is followed by a reduction step to convert the aldehyde group to a methanamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the 4-position undergoes reduction to form aromatic amines, a critical reaction for generating bioactive derivatives.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | 1-(4-Amino-1H-indol-3-yl)methanamine | 85% | |
| Fe/HCl reduction | Fe powder, 10% HCl, reflux, 4 hrs | Same product | 72% |
Reduction proceeds via a nitroso intermediate () to the amine, confirmed by IR loss of at 1,520 cm⁻¹ and NMR appearance of (NH₂).
Amine Functionalization
The primary amine at the 3-position participates in nucleophilic substitution and acylation:
Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT | -(4-Nitro-1H-indol-3-yl-methyl)acetamide | 89% |
| Benzoyl chloride | Same conditions | -(4-Nitro-1H-indol-3-yl-methyl)benzamide | 82% |
Characterized by -NMR: Acetamide shows singlet at (CH₃CO), benzamide shows aromatic multiplet at .
Reductive Amination
Reacting with aldehydes/ketones (e.g., pyridin-3-ylmethanamine) under NaBH₄/EtOH yields secondary amines (e.g., -(pyridin-3-ylmethyl)-1-(4-nitro-1H-indol-3-yl)methanamine) in 68–75% yields .
Electrophilic Aromatic Substitution
The indole ring undergoes substitution at the 2-, 5-, and 7-positions due to nitro group deactivation:
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Bromination | Br₂, CHCl₃, 0°C | 5-Bromo-1-(4-nitro-1H-indol-3-yl)methanamine | 5-position (major) |
| Sulfonation | H₂SO₄, SO₃, 50°C | 7-Sulfo-1-(4-nitro-1H-indol-3-yl)methanamine | 7-position |
Bromination regiochemistry confirmed by NOESY correlations between H-3 (methanamine) and H-5 .
Coupling Reactions
The amine group facilitates cross-coupling under transition-metal catalysis:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂/XPhos | Aryl-substituted derivatives | Kinase inhibitors |
| Ullmann coupling | CuI, L-proline | Biaryl ethers | Anticancer scaffolds |
Yields range from 60–78% for arylations .
Oxidative Reactions
The indole ring undergoes oxidation under strong conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| MnO₂ | DCM, RT, 6 hrs | 1-(4-Nitro-1H-indol-3-yl)methanimine |
| KMnO₄ | H₂O, H⁺, 80°C | Indole-2,3-dione (isatin derivative) |
Oxidation to isatin confirmed by FT-IR at 1,710 cm⁻¹ .
Mechanistic Insights
-
Nitro Reduction : Proceeds via a six-membered transition state involving electron-deficient indole ring stabilization.
-
Electrophilic Substitution : Nitro group directs electrophiles to C-5/C-7 through resonance deactivation of C-2/C-3 .
-
Amine Reactivity : pKa ~9.5 enables nucleophilic attacks under mild basic conditions .
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing NO₂ gas (TGA-DSC data).
-
Photoreactivity : UV light (254 nm) induces nitro-to-nitrito rearrangement, detected by ESR.
Scientific Research Applications
Antibacterial Applications
The antibacterial properties of indole derivatives, including 1-(4-Nitro-1H-indol-3-yl)methanamine, have been extensively studied. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including drug-resistant ones.
- Mechanism of Action : Indole derivatives can disrupt bacterial cell membranes and inhibit essential bacterial functions. For instance, studies on tris(1H-indol-3-yl)methylium derivatives revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL .
- Case Studies : A series of synthesized indole derivatives were tested against clinical isolates of bacteria, demonstrating high antibacterial activity while maintaining lower cytotoxicity to human cells. This indicates the potential for developing new antibiotics from these compounds .
Anticancer Properties
The anticancer potential of this compound and related compounds has been a focal point in recent research.
- Inhibition of Tubulin Polymerization : Similar compounds have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell division. For example, a study reported that certain indole derivatives induced apoptosis in cancer cell lines such as HeLa and MCF-7 with IC50 values below 1 μM .
- Mechanistic Insights : The action mechanism often involves the arrest of the cell cycle at the G2/M phase and induction of apoptosis through pathways similar to those triggered by colchicine, a well-known anticancer agent .
Neuroprotective Effects
Research into the neuroprotective effects of indole derivatives has also gained traction, particularly concerning neurodegenerative diseases.
- Tau Aggregation Inhibition : Certain indole-based compounds have been identified as inhibitors of tau protein aggregation, which is implicated in Alzheimer's disease. For instance, N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives have shown promise in preventing tau-induced toxicity .
Summary of Research Findings
The following table summarizes key findings regarding the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 1-(4-Nitro-1h-indol-3-yl)methanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Structural and Functional Comparison
Research Findings and Challenges
- Synthetic Challenges: Isolation of this compound is complicated by side products like bis(4-nitroindol-3-ylmethyl)amine, as noted in .
- Stability : Nitro groups may render compounds sensitive to light or reducing conditions, necessitating careful storage (e.g., dark, dry environments) .
- Safety : While specific toxicity data for the target compound is unavailable, related indole derivatives () are classified as skin/eye irritants, warranting proper handling protocols .
Biological Activity
1-(4-Nitro-1H-indol-3-yl)methanamine, a compound featuring a nitro group attached to an indole structure, has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.
The presence of the nitro group in this compound significantly influences its chemical reactivity and biological activity. Common synthetic routes involve nitration of indole derivatives followed by reduction processes to yield the desired compound. For instance, nitration using nitric acid in acetic anhydride followed by reduction can produce various amino derivatives with high yields .
The biological activity of this compound is primarily attributed to the following mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
- Indole Ring Interactions : The indole moiety can bind with proteins and enzymes, influencing their functions. This binding capability is crucial for its potential as an anticancer agent .
Antimicrobial Properties
Research indicates that derivatives of indole compounds exhibit significant antibacterial activity. For example, studies have shown that related indole compounds can effectively inhibit drug-resistant bacterial strains, such as MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL .
Anticancer Activity
This compound has been explored for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The compound appears to arrest cell cycle progression at the G2/M phase and disrupt tubulin polymerization, similar to the mechanism of colchicine .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of indole derivatives, including this compound:
- Antibacterial Study : A study on tris(1H-indol-3-yl)methylium salts revealed that modifications in the indole structure significantly enhanced antibacterial activity against various strains, suggesting that similar modifications could enhance the efficacy of nitro-substituted indoles .
- Cancer Research : In vivo studies demonstrated that compounds derived from this compound exhibited significant tumor growth inhibition in mouse models bearing human cancer cell lines, indicating potential for therapeutic applications in oncology .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
